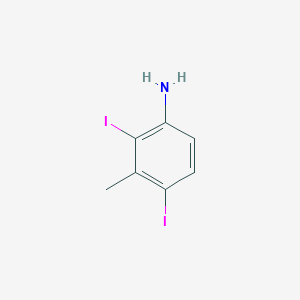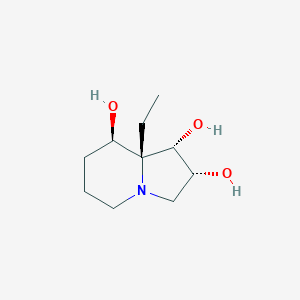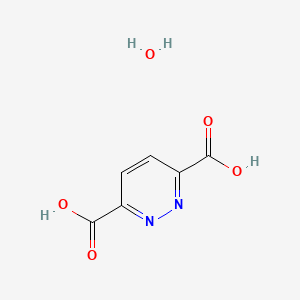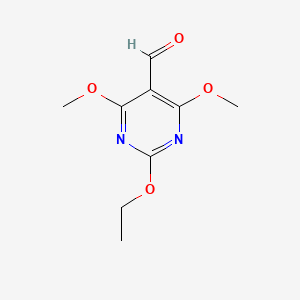
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H12N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes ethoxy and methoxy groups attached to the pyrimidine ring, as well as an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as manganese dioxide to introduce the aldehyde group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethoxy-4,6-dimethoxypyrimidine-5-carboxylic acid.
Reduction: 2-Ethoxy-4,6-dimethoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are used in the study of DNA and RNA.
Medicine: The compound is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inactivation. This mechanism is particularly useful in the development of antiviral and anticancer drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine-5-carbaldehyde
- 2-Chloro-4,6-dimethoxypyrimidine-5-carbaldehyde
- 2-Methoxy-4,6-dimethoxypyrimidine-5-carbaldehyde
Uniqueness
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9-10-7(13-2)6(5-12)8(11-9)14-3/h5H,4H2,1-3H3 |
Clave InChI |
QIZSHGDPFHFLFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=C(C(=N1)OC)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


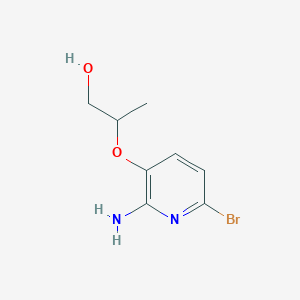

![2-Heptyl-5-methyl-3a,4-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098813.png)

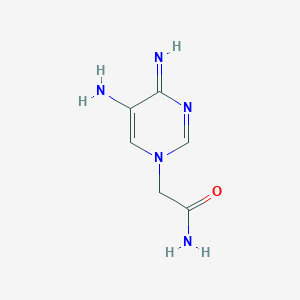
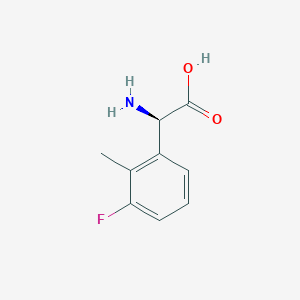

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
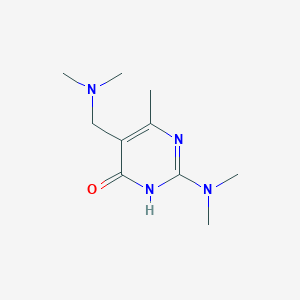

![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
